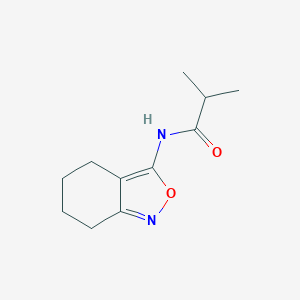
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide, also known as TBOA, is a compound that belongs to the family of benzisoxazole derivatives. TBOA is a potent inhibitor of the excitatory amino acid transporter 2 (EAAT2), which is responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the brain. TBOA has been extensively studied due to its potential therapeutic applications in a variety of neurological disorders.
Mécanisme D'action
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide inhibits the reuptake of glutamate by binding to the EAAT2 transporter. This leads to an increase in the extracellular levels of glutamate, which can activate glutamate receptors and enhance synaptic transmission. However, prolonged exposure to 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide can lead to excitotoxicity, which is the excessive activation of glutamate receptors that can lead to neuronal damage and cell death.
Biochemical and Physiological Effects:
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide has been shown to have a variety of biochemical and physiological effects. It can enhance synaptic transmission and improve cognitive function, but it can also lead to excitotoxicity and neuronal damage. 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide has several advantages for lab experiments. It is a potent inhibitor of EAAT2 and can be used to study the role of glutamate reuptake in neurological disorders. However, 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide can also lead to excitotoxicity and neuronal damage, which can limit its use in certain experiments. Additionally, 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide is not selective for EAAT2 and can also inhibit other glutamate transporters, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide. One area of interest is the development of more selective inhibitors of EAAT2 that do not lead to excitotoxicity. Another area of interest is the use of 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide in combination with other drugs to enhance its therapeutic effects. Finally, the role of 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide in the treatment of neurological disorders such as epilepsy, stroke, and Alzheimer's disease should be further explored.
Méthodes De Synthèse
The synthesis of 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide involves the reaction of 2-methylpropanoyl chloride with 4,5,6,7-tetrahydro-2,1-benzisoxazole in the presence of a base such as triethylamine. The reaction yields 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide as a white crystalline solid with a melting point of 125-127°C.
Applications De Recherche Scientifique
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide has been extensively studied in the field of neuroscience due to its ability to inhibit EAAT2, which is responsible for the reuptake of glutamate. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in a variety of neurological disorders such as epilepsy, stroke, and Alzheimer's disease. 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide has been shown to increase the extracellular levels of glutamate, which can lead to enhanced synaptic transmission and improved cognitive function.
Propriétés
Nom du produit |
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide |
|---|---|
Formule moléculaire |
C11H16N2O2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)10(14)12-11-8-5-3-4-6-9(8)13-15-11/h7H,3-6H2,1-2H3,(H,12,14) |
Clé InChI |
LAHWCMWSVRJBFW-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C2CCCCC2=NO1 |
SMILES canonique |
CC(C)C(=O)NC1=C2CCCCC2=NO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B255982.png)

![Butyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B255984.png)

![[(E)-(2-fluorophenyl)methyleneamino]thiourea](/img/structure/B255993.png)


![ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B256005.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B256008.png)

![N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B256013.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide](/img/structure/B256016.png)
![4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide](/img/structure/B256017.png)
![4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B256022.png)